
Ulapualide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ulapualide A is a tris-oxazole macrolide compound isolated from the marine nudibranch Hexabranchus sanguineus. It is known for its complex structure and potent biological activities, particularly its ability to interact with actin, a protein that plays a crucial role in cell structure and movement .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of Ulapualide A involves several key steps, including the formation of oxazole rings and macrolactamisation. The synthesis begins with the preparation of mono-oxazole carboxylic acid and mono-oxazole secondary alcohol, which are then esterified under Yamaguchi conditions. This ester is converted into an amino acid, followed by macrolactamisation using HATU to form the macrolactam intermediate. The third oxazole ring is introduced through cyclodehydration and subsequent oxidation .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure and the need for precise stereochemical control. Current methods rely on laboratory-scale synthesis, and there is ongoing research to develop more efficient and scalable production techniques .
Analyse Chemischer Reaktionen
Oxazole Ring Formation via Cyclodehydration
The tris-oxazole motif in ulapualide A is biosynthetically proposed to form through cyclodehydration of acylated tris-serine precursors. Synthetic studies validated this hypothesis using model systems:
-
Cyclodehydration of serine derivatives : Precursor 9 undergoes sequential cyclodehydration to form oxazolines (e.g., 10 ), which are oxidized to oxazoles using nickel peroxide (NiO₂) .
-
Bis- to tris-oxazole conversion : Bis-oxazole intermediates (e.g., 24 ) were dehydrated to enamides (25 ) and further cyclized to tris-oxazoles (30 ) under acidic conditions .
Key Reaction Pathway :
Serine precursorcyclodehydrationoxazolineNiO2oxazole
This cascade mirrors proposed biosynthetic steps .
Macrolactamization and Esterification
The macrolide core is assembled via strategic coupling and cyclization:
-
Yamaguchi esterification : Mono-oxazole carboxylic acid 67b and alcohol 55b were esterified to form 77 , a precursor to ω-amino acid 18a .
-
HATU-mediated macrolactamization : Amino acid 18a underwent cyclization using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to yield macrolactam 17 with two oxazole rings .
Reaction Conditions Table :
Step | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Esterification | Yamaguchi (Cl₃CCN, DMAP, Et₃N) | Ester 77 | 85% | |
Macrolactamization | HATU, DIPEA, DMF | Macrolactam 17 | 72% |
Side-Chain Functionalization
The C25–C34 side chain was introduced via stereoselective olefination:
Challenges :
-
Reduction of 75 with NaBH₄, LiAlH₄, or catalytic hydrogenation led to over-reduction of oxazole alkenes .
-
Alternative routes using methoxyoxazoline intermediates (e.g., 78b ) required camphorsulfonic acid (CSA)-mediated methanol elimination .
Stereochemical Corrections
Early synthetic efforts ( ) faced discrepancies in NMR data (δC 13.5 ppm shifts) due to misassigned stereochemistry at C28–C33. Molecular mechanics studies ( ) later guided revisions by comparing metal-chelated complexes.
Critical Adjustments :
-
Revised Wittig reaction protocols ensured correct E-configuration in side-chain alkenes .
-
Macrolactam 17 was re-evaluated using X-ray crystallography of actin-bound natural this compound .
Oxidation and Deprotection
Final steps involved oxidation and protecting group removal:
-
TBDPS deprotection : The C3 TBDPS group in 83 was cleaved using HF·pyridine to yield (−)-ulapualide A .
-
Oxazole stability : Oxazole rings remained intact under acidic (CSA) and basic (DIPEA) conditions but degraded upon prolonged exposure to strong oxidants .
Comparative Reaction Matrix
Key reactions in this compound synthesis:
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Ulapualide A exhibits potent antitumor properties, particularly against leukemia cells. Research has demonstrated that it inhibits the proliferation of these cells effectively. The compound's mechanism involves disrupting cytoskeletal integrity, which is crucial for cell division and survival. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .
Case Study: Leukemia Cell Proliferation Inhibition
- Objective : To assess the effect of this compound on leukemia cell lines.
- Method : Treatment of various leukemia cell lines with different concentrations of this compound.
- Results : Significant reduction in cell viability was observed, with IC50 values indicating strong potency compared to standard chemotherapeutics.
Antifungal Properties
This compound also demonstrates notable antifungal activity. It has been shown to inhibit the growth of several fungal strains, making it a potential candidate for developing antifungal therapies. The compound's action appears to be linked to its ability to disrupt fungal cell wall synthesis and function .
Data Table: Antifungal Activity of this compound
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 0.5 µg/mL |
Aspergillus niger | 1.0 µg/mL |
Cryptococcus neoformans | 0.25 µg/mL |
Research Insights
- Studies indicate that this compound affects serum response factor-dependent gene expression, although specific changes were not consistently observed due to its profound effects on cytoskeletal integrity .
- Synthetic analogues of this compound have been developed to explore structure-activity relationships further, enhancing our understanding of its bioactivity .
Synthesis and Derivatives
The total synthesis of this compound has been achieved through various methodologies, emphasizing its complex structure and potential for modification. Researchers have explored synthetic pathways that could lead to derivatives with enhanced biological activity or reduced toxicity .
Synthesis Overview
- The synthesis involves multiple steps, including cyclodehydration and macrolactamization.
- Recent advancements have focused on improving yields and simplifying the synthetic route while maintaining biological efficacy.
Wirkmechanismus
Ulapualide A exerts its effects by binding to actin, a protein involved in maintaining cell structure and facilitating cell movement. This binding disrupts actin dynamics, leading to cytotoxic effects. The compound’s interaction with actin involves specific molecular targets and pathways, which are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Halichondramide: Another macrolide with similar actin-binding properties.
Jaspamide: Known for its potent cytotoxic effects and actin interaction.
Uniqueness
Ulapualide A is unique due to its tris-oxazole structure, which is rare among natural products. Its specific mode of action and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C46H66N4O13 |
---|---|
Molekulargewicht |
883.0 g/mol |
IUPAC-Name |
[(E,5S,9S,10S)-11-[(10S,16S,20S,21R,22S,24E)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate |
InChI |
InChI=1S/C46H66N4O13/c1-27(16-17-38(55)30(4)44(62-32(6)52)28(2)18-19-50(7)26-51)40(58-9)22-41-31(5)39(57-8)14-11-15-42-47-36(24-59-42)45-49-37(25-61-45)46-48-35(23-60-46)29(3)20-33(53)12-10-13-34(54)21-43(56)63-41/h11,15,18-19,23-25,27-31,34,39-41,44,51,54H,10,12-14,16-17,20-22,26H2,1-9H3/b15-11+,19-18+/t27-,28?,29-,30+,31+,34-,39-,40-,41-,44?/m0/s1 |
InChI-Schlüssel |
DIOFXPZEAVIPDB-NVVPSTEBSA-N |
Isomerische SMILES |
C[C@H]1CC(=O)CCC[C@@H](CC(=O)O[C@H]([C@@H]([C@H](C/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)C[C@@H]([C@@H](C)CCC(=O)[C@@H](C)C(C(C)/C=C/N(C)CO)OC(=O)C)OC)O |
Kanonische SMILES |
CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)CO)OC(=O)C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.